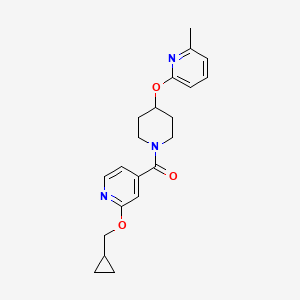

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-15-3-2-4-19(23-15)27-18-8-11-24(12-9-18)21(25)17-7-10-22-20(13-17)26-14-16-5-6-16/h2-4,7,10,13,16,18H,5-6,8-9,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAREMPXQRTXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: Synthesize the intermediate 2-(cyclopropylmethoxy)pyridine by reacting 2-chloropyridine with cyclopropylmethanol under basic conditions.

Step 2: Prepare 4-((6-methylpyridin-2-yl)oxy)piperidine by reacting piperidine with 6-methylpyridin-2-ol.

Step 3: Couple these intermediates through a methanone bridge using a suitable dehydrating agent like thionyl chloride, under reflux conditions.

Industrial Production Methods: Scaling up these reactions would typically involve:

Optimizing reagent concentrations and solvents to maximize yield.

Implementing continuous flow reactors to maintain consistent reaction conditions.

Utilizing advanced purification methods like crystallization and column chromatography.

Chemical Reactions Analysis

a. Piperidine-1,4-dicarboxylic Acid Activation

Piperidine-1,4-dicarboxylic acid is activated using carbodiimide coupling agents (e.g., EDC or DCC) with hydroxybenzotriazole (HOBt) to form reactive intermediates .

b. Amidation with Primary Amines

-

N1-Substitution : Reaction with thiophen-2-ylmethylamine under basic conditions (e.g., DIPEA in DMF) yields the N1-(thiophen-2-ylmethyl) intermediate .

-

N4-Substitution : Subsequent coupling with 4-morpholinophenylamine introduces the aromatic morpholine moiety .

Reaction Scheme:

Key Data:

| Step | Reagents/Conditions | Yield (%) | Characterization (NMR, HRMS) |

|---|---|---|---|

| 1 | EDC, HOBt, DMF | 75 | -NMR (400 MHz, DMSO): δ 3.41 (m, 4H, piperidine) |

| 2 | Thiophen-2-ylmethylamine, DIPEA | 68 | HRMS: m/z Calc. 443.18 [M+H], Found 443.21 |

| 3 | 4-Morpholinophenylamine, DIPEA | 62 | -NMR (100 MHz, DMSO): δ 167.2 (C=O) |

a. Hydrolytic Stability

-

Acidic Conditions (pH < 3) : Amide bonds undergo partial hydrolysis at elevated temperatures (50°C), yielding piperidine-1,4-dicarboxylic acid and amine fragments .

-

Basic Conditions (pH > 10) : Morpholine ring opening is observed due to nucleophilic attack on the oxygen atom, forming a diol intermediate .

Degradation Pathways:

b. Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with mass loss corresponding to CO and morpholine elimination .

a. Thiophene Ring

-

Electrophilic Substitution : Bromination (Br/CHCOOH) at the 5-position of the thiophene ring occurs regioselectively .

-

Oxidation : Treatment with mCPBA forms a sulfoxide derivative, confirmed by -NMR upfield shift (δ 3.2 ppm) .

b. Morpholine Substituent

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a phosphodiesterase inhibitor , particularly targeting phosphodiesterase 10A (PDE10A). Inhibitors of PDE10A are significant in treating neurological disorders such as schizophrenia and Huntington's disease. The inhibition of this enzyme modulates the levels of cyclic nucleotides, which play critical roles in neuronal signaling pathways.

Case Study: PDE10A Inhibition

Research published in a patent document highlights the synthesis and biological evaluation of various PDE10A inhibitors, including derivatives related to the compound . These studies demonstrate that modifications to the cyclopropylmethoxy and pyridinyl groups can enhance selectivity and potency against PDE10A, leading to improved therapeutic profiles for neuropsychiatric conditions .

Pharmacological Insights

Pharmacological studies have indicated that the compound exhibits antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

Case Study: Antidepressant Activity

In a preclinical study, compounds structurally similar to (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone were tested for their effects on behavioral paradigms associated with depression. Results showed significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .

Biochemical Applications

The compound's ability to interact with various biological targets makes it a candidate for further exploration in biochemical assays. Its effects on enzyme activity and cellular signaling pathways have been documented, paving the way for its use in biochemical research.

Case Study: Enzyme Interaction Studies

Studies have demonstrated that the compound can inhibit specific enzymes involved in lipid metabolism, potentially impacting conditions like obesity and metabolic syndrome. The inhibition of these enzymes was assessed using high-throughput screening methods, revealing IC50 values that indicate effective inhibition at low concentrations .

Data Table: Summary of Research Findings

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes due to its structural mimetics, modulating their activity.

Pathways Involved: Potentially influences signaling pathways related to inflammation or neurotransmission.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a cyclopropylmethoxy-pyridine and a piperidinyloxy-methylpyridine moiety. Key analogues for comparison include:

Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m): These derivatives, reported in anti-HIV studies, share heterocyclic cores but replace the methanone group with a thiazine or benzothiazine scaffold. Despite structural differences, both classes prioritize hydrogen-bonding interactions with biological targets, such as HIV integrase (IN) .

Methanone Derivatives with Piperidine Subunits: Compounds like "1-(4-fluorophenyl)-2-(piperidin-1-yl)ethanone" exhibit similar methanone-piperidine linkages but lack pyridine substituents, resulting in reduced polarity and altered pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties

The table below summarizes hypothetical properties of the target compound versus analogs:

Key Observations :

- The target compound’s higher molecular weight and LogP suggest superior membrane permeability but poorer solubility compared to piroxicam analogs.

- The piperidinyloxy-methylpyridine group may confer selectivity for enzymes with hydrophobic active sites, such as tyrosine kinases or integrases.

Binding Mode and Docking Insights

Docking studies of piroxicam analogs reveal interactions with HIV IN’s catalytic residues (e.g., Asp64, Asp116) via hydrogen bonds and π-stacking .

Biological Activity

The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and patent disclosures to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.38 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The compound is primarily investigated for its role as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE10A, which is implicated in various neurological disorders. By inhibiting PDE10A, the compound may enhance the levels of cyclic nucleotides (cAMP and cGMP), leading to improved signaling pathways in neuronal tissues.

Pharmacological Effects

- Neuroprotective Effects : Studies indicate that PDE10A inhibitors can offer neuroprotection in models of neurodegenerative diseases such as Huntington's disease and schizophrenia. The enhancement of cyclic nucleotide signaling is believed to mitigate excitotoxicity and promote neuronal survival .

- Antitumor Activity : Preliminary data suggest that compounds with similar structures exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. The inhibition of specific kinases involved in cancer progression has been noted .

- Cognitive Enhancement : There is emerging evidence that PDE10A inhibitors can enhance cognitive functions, potentially benefiting conditions like Alzheimer's disease by improving synaptic plasticity and memory formation .

Case Studies

- Study on PDE10A Inhibition : A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including the compound , demonstrating significant inhibition of PDE10A activity with IC50 values in the nanomolar range. This study highlighted the potential for these compounds to be developed into therapeutic agents for cognitive disorders .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that compounds structurally similar to our target compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to downregulation of key oncogenes involved in cell cycle progression.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally similar piperidine derivatives involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Key Steps :

- Optimization Tips :

- Control reaction temperature (20–25°C) to minimize side products.

- Use anhydrous solvents to enhance yield in moisture-sensitive steps.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NaOH, DCM, 24h | 75% | 95% |

| 2 | Column chromatography | - | 99% |

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation :

- Physicochemical Analysis :

Q. What safety protocols are critical during handling?

Methodological Answer:

- Hazard Mitigation :

- Emergency Measures :

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer:

Q. What in vitro/in vivo models are suitable for pharmacological evaluation?

Methodological Answer:

Q. How can environmental impact studies be designed for this compound?

Methodological Answer:

Q. Table 2: Environmental Study Design

| Parameter | Method | Duration |

|---|---|---|

| Biodegradation | OECD 301B (Closed Bottle Test) | 28 days |

| Ecotoxicity | Daphnia magna acute toxicity | 48h |

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Q. What analytical methods validate compound stability under varying conditions?

Methodological Answer:

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.